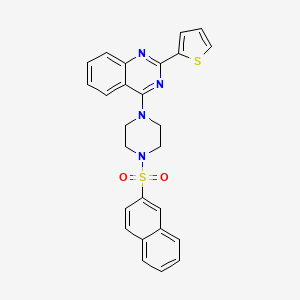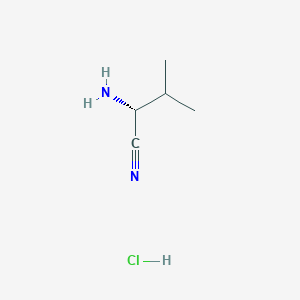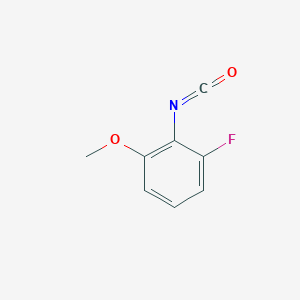
4-(4-萘-2-磺酰基哌嗪-1-基)-2-噻吩-2-基喹唑啉
描述
ML155 是一种化学化合物,由于其独特的性质和潜在应用,在各个科学领域引起了广泛的关注。该化合物以其稳定性和反应活性而闻名,使其成为化学、生物学、医学和工业领域宝贵的研究对象。
科学研究应用
ML155 在科学研究中具有广泛的应用:
化学: 它用作合成其他复杂分子的前体。
生物学: 研究 ML155 的潜在生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括其作为候选药物的作用。
作用机制
ML155 的作用机制涉及其与特定分子靶标和途径的相互作用。 虽然确切的机制仍在研究中,但据信 ML155 通过调节某些生化途径并与关键蛋白质和酶相互作用来发挥其作用 。 这些相互作用会导致各种生物学效应,使 ML155 成为药物发现和开发中值得关注的化合物。
生化分析
Biochemical Properties
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction between 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline and protein kinases is crucial as it can inhibit the kinase activity, thereby affecting various signaling pathways within the cell . Additionally, this compound may interact with other biomolecules such as receptors and ion channels, further influencing cellular functions.
Cellular Effects
The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline on cells are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline can disrupt the normal signaling cascades that regulate cell growth, differentiation, and apoptosis . This disruption can lead to altered gene expression patterns, affecting the production of proteins that are essential for various cellular processes. Furthermore, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, which can have downstream effects on cell function and viability.
Molecular Mechanism
At the molecular level, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline exerts its effects primarily through the inhibition of protein kinases. The compound binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways that are critical for cell survival and proliferation. Additionally, 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline may also interact with other molecular targets, such as receptors and ion channels, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline has been associated with sustained inhibition of cellular processes, which can result in altered cell behavior and function.
Dosage Effects in Animal Models
The effects of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is involved in various metabolic pathways within the cell. The compound is metabolized by liver enzymes, which modify its structure to facilitate excretion . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes can influence the metabolic flux and levels of metabolites, further impacting the compound’s activity and function.
Transport and Distribution
The transport and distribution of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is crucial for its therapeutic efficacy. Additionally, binding to plasma proteins can affect its distribution and availability in the bloodstream.
Subcellular Localization
The subcellular localization of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline in these compartments allows it to effectively interact with its molecular targets and exert its biochemical effects.
准备方法
合成路线和反应条件
ML155 的合成通常涉及一系列明确的化学反应。 一种常见的方法包括烷氧基硅烷的缩聚反应,该反应包括烷氧基硅烷前体的水解和随后的缩聚反应 。 此过程需要精确控制反应条件,包括温度、pH 值以及催化剂的存在,以确保形成所需产物。
工业生产方法
在工业环境中,ML155 的生产可能涉及大规模制备型液相色谱法来纯化化合物 。 此方法确保以高纯度获得化合物,这对其各种应用至关重要。
化学反应分析
反应类型
ML155 经历了几种类型的化学反应,包括:
氧化: 在强氧化剂存在下,ML155 可以氧化形成各种氧化产物。
还原: ML155 可以使用还原剂还原,导致形成还原衍生物。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
涉及 ML155 的反应通常需要特定的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应的条件根据所需产物而异,但通常涉及催化剂和特定溶剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能产生各种氧化的衍生物,而还原反应会产生 ML155 的还原形式。
相似化合物的比较
ML155 可以与其他类似化合物进行比较,以突出其独特性:
类似化合物: ML151 和 ML152 等化合物与 ML155 具有某些结构相似性,但在反应性和应用方面有所不同。
总之,ML155 是一种在各个科学领域具有巨大潜力的化合物。其独特的性质和反应活性使其成为宝贵的学习对象,而正在进行的研究继续揭示这种多功能化合物的新的应用和作用机制。
属性
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARUVRGOHJYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2569045.png)
![5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2569046.png)
![3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2569048.png)
![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)


![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)
![N-mesityl-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2569059.png)
![2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide](/img/structure/B2569060.png)
![1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)
![N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2569063.png)

